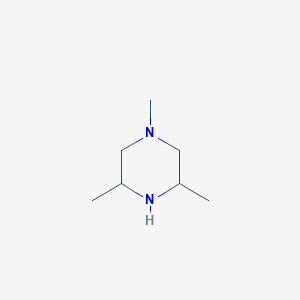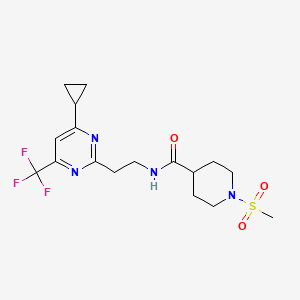![molecular formula C19H14ClF2N3O5S2 B2958182 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide CAS No. 931339-69-4](/img/no-structure.png)
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H14ClF2N3O5S2 and its molecular weight is 501.9. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds has been a subject of interest due to their potential chemiluminescent properties and stability, allowing for room temperature handling and further oxidation processes. Such compounds have been synthesized through oxygenation and subsequent reactions with oxidizing agents to afford their sulfinyl- and sulfonyl-substituted derivatives, demonstrating the versatility of sulfur chemistry in organic synthesis (Watanabe et al., 2010).
Biological Activities :
Antimicrobial Activity : The design and synthesis of N-substituted derivatives of sulfanylacetamide have shown antibacterial properties, with certain compounds acting as good inhibitors against gram-negative bacterial strains. This illustrates the potential of these molecules in addressing resistance to existing antibiotics (Nafeesa et al., 2017).
Anticancer Activity : Some sulfanylacetamide derivatives have been evaluated for their anticancer activity, with certain compounds exhibiting significant cytostatic effects against cancer cell lines such as CNS cancer subpanels, demonstrating the potential of these molecules in cancer therapy (Zyabrev et al., 2022).
Enzyme Inhibition : The inhibition of key enzymes like acetylcholinesterase and dihydrofolate reductase by sulfanylacetamide derivatives highlights their potential in the treatment of diseases related to enzyme dysfunction, such as Alzheimer's disease and cancer. This dual inhibitory activity underscores the therapeutic relevance of these compounds (Gangjee et al., 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 2-mercapto-N-(3,4-difluorophenyl)acetamide to form the intermediate compound. This intermediate is then reacted with 2-amino-4,6-dihydroxypyrimidine and the resulting product is further reacted with acetic anhydride to yield the final compound.", "Starting Materials": [ "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-N-(3,4-difluorophenyl)acetamide", "2-amino-4,6-dihydroxypyrimidine", "acetic anhydride" ], "Reaction": [ "Step 1: 3-chloro-4-methoxybenzenesulfonyl chloride is reacted with 2-mercapto-N-(3,4-difluorophenyl)acetamide in the presence of a base such as triethylamine to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base such as potassium carbonate to yield the product.", "Step 3: The product is further reacted with acetic anhydride in the presence of a base such as pyridine to yield the final compound." ] } | |
Número CAS |
931339-69-4 |
Fórmula molecular |
C19H14ClF2N3O5S2 |
Peso molecular |
501.9 |
Nombre IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C19H14ClF2N3O5S2/c1-30-15-5-3-11(7-12(15)20)32(28,29)16-8-23-19(25-18(16)27)31-9-17(26)24-10-2-4-13(21)14(22)6-10/h2-8H,9H2,1H3,(H,24,26)(H,23,25,27) |
Clave InChI |
WIAZCHLGPBVCJU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)F)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



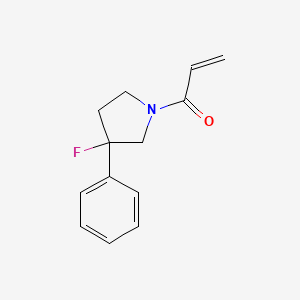
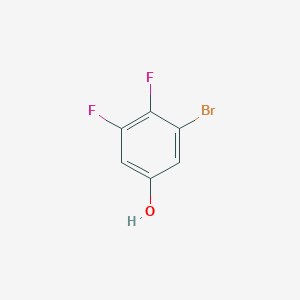
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2958105.png)
![N-benzyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2958107.png)

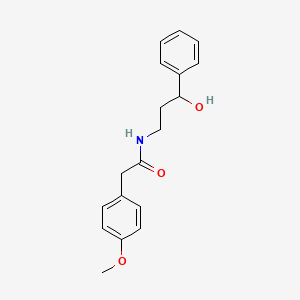
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)
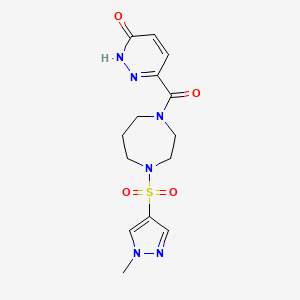
![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)
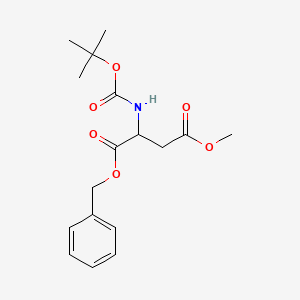
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
